
Tetracyclo(5.2.1.02,6.03,5)dec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo(5.2.1.02,6.03,5)dec-8-ene is a polycyclic hydrocarbon with the molecular formula C10H12. It is characterized by a complex structure consisting of multiple fused rings, making it an interesting subject of study in organic chemistry .
Preparation Methods
The synthesis of Tetracyclo(5.2.1.02,6.03,5)dec-8-ene typically involves multiple steps, starting from simpler organic compounds. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
Tetracyclo(5.2.1.02,6.03,5)dec-8-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the addition of hydrogen atoms to the molecule.
Substitution: Substitution reactions, such as halogenation, can occur under specific conditions, where hydrogen atoms are replaced by halogen atoms.
Scientific Research Applications
Tetracyclo(5.2.1.02,6.03,5)dec-8-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactivity.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Medicine: Its derivatives are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of Tetracyclo(5.2.1.02,6.03,5)dec-8-ene involves its interaction with specific molecular targets. The pathways involved depend on the type of reaction it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents, leading to the formation of oxygenated products .
Comparison with Similar Compounds
Tetracyclo(5.2.1.02,6.03,5)dec-8-ene can be compared with other polycyclic hydrocarbons, such as:
4,4-Dimethyltetracyclo(5.2.1.02,6.03,5)decane: This compound has a similar structure but with additional methyl groups, which can affect its reactivity and properties.
Bicyclo[2.2.1]heptane: Another polycyclic hydrocarbon with a simpler structure, used for comparison in studies of ring strain and reactivity.
This compound stands out due to its unique ring system and the complexity of its synthesis and reactions.
Properties
CAS No. |
30358-36-2 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
tetracyclo[5.2.1.02,6.03,5]dec-8-ene |
InChI |
InChI=1S/C10H12/c1-2-6-3-5(1)9-7-4-8(7)10(6)9/h1-2,5-10H,3-4H2 |
InChI Key |
BZFDZVNRTHWGDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C4C3C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
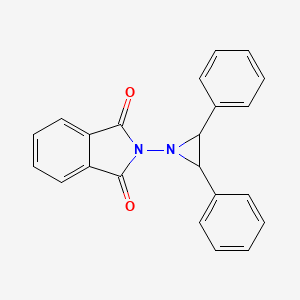
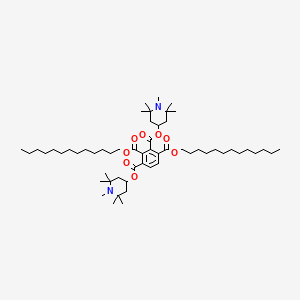

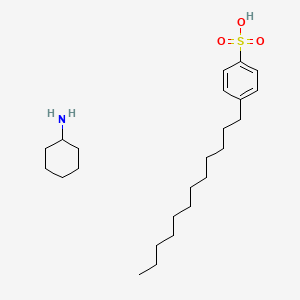
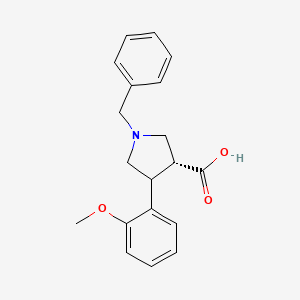
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
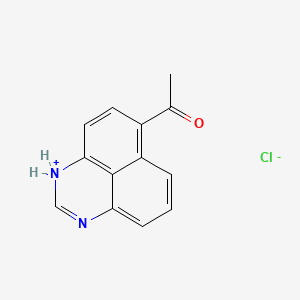
![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
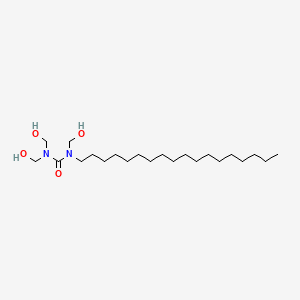
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)
